molecular formula C8H10N4S B13072285 1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine

Cat. No.: B13072285
M. Wt: 194.26 g/mol
InChI Key: OEIQJQMKHUDBQX-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine (CID 108042034) is a chemical compound with the molecular formula C8H10N4S . It belongs to the pyrazole-thiazole hybrid family, a class of heterocyclic compounds of significant interest in medicinal chemistry for developing new pharmacological agents. Pyrazole-thiazole hybrids are extensively investigated for their antimicrobial properties. Research on structurally similar compounds has demonstrated potent activity against challenging bacterial strains, including Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with minimum inhibitory concentration (MIC) values as low as 4 µg/mL . These analogues have also exhibited strong antifungal efficacy against Aspergillus niger . Molecular docking studies suggest that the antimicrobial mechanism of such compounds may involve inhibition of essential bacterial and fungal enzymes, such as dihydrofolate reductase (DHFR) from Staphylococcus aureus and N-myristoyl transferase (NMT) from Candida albicans . Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of active analogues indicates promising drug-like properties, underscoring the research value of this chemical scaffold . This product is intended for research applications only, specifically for use in in vitro studies in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

2,4-dimethyl-5-(1,3-thiazol-5-yl)pyrazol-3-amine

InChI

InChI=1S/C8H10N4S/c1-5-7(6-3-10-4-13-6)11-12(2)8(5)9/h3-4H,9H2,1-2H3

InChI Key

OEIQJQMKHUDBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CN=CS2)C)N

Origin of Product

United States

Preparation Methods

Direct Coupling of Pyrazole and Thiazole Derivatives

  • The most common approach involves the reaction between appropriately substituted pyrazole and thiazole derivatives.
  • Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Bases like potassium carbonate or sodium acetate are used to facilitate nucleophilic substitution or cross-coupling reactions.
  • Copper(I) or palladium catalysts may be employed to promote coupling reactions, especially in cases involving halogenated pyrazole or thiazole precursors.

Cross-Coupling Reactions

  • Copper-catalyzed cross-coupling reactions between halogenated pyrazole derivatives and thiazole nucleophiles have been reported.
  • Reaction conditions typically involve:
    • Catalyst: Copper(I) bromide or similar
    • Base: Cesium carbonate or potassium carbonate
    • Solvent: DMSO or DMF
    • Temperature: Moderate heating (35–60°C)
    • Reaction time: 24–48 hours
  • Purification is achieved by extraction followed by chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients).

Detailed Preparation Method

Step Reagents & Conditions Description Notes
1 Starting materials: 1,4-dimethyl-1H-pyrazol-5-amine and 1,3-thiazol-5-yl derivative (e.g., 2-methylthiazole) The pyrazole amine and thiazole derivative are combined in DMF or ethanol Solvent choice affects yield and selectivity
2 Base: Potassium carbonate or sodium acetate Base deprotonates amine or activates nucleophile Enhances nucleophilicity for coupling
3 Catalyst: Copper(I) bromide or Pd-based catalyst (optional) Catalyzes C-N or C-C bond formation between heterocycles Catalyst loading optimized for yield
4 Temperature: 35–60°C Moderate heating to promote reaction Reaction time varies from 24 to 48 hours
5 Workup: Extraction with dichloromethane or ethyl acetate, washing with water and brine Removes impurities and catalyst residues Multiple washes improve purity
6 Purification: Recrystallization or silica gel chromatography Isolates pure compound Gradient elution with ethyl acetate/hexane commonly used

Research Findings and Yields

  • Reported yields for similar pyrazole-thiazole coupling reactions range from 17% to 65% , depending on reaction conditions and catalyst systems.
  • Regioselectivity is a critical parameter; reaction temperature and catalyst choice significantly influence the position of substitution on the pyrazole ring.
  • Microwave-assisted synthesis has been explored to reduce reaction times while maintaining or improving yields.
  • Industrial scale-up involves continuous flow reactors to enhance reaction control and reproducibility.

Comparative Data Table of Preparation Conditions

Parameter Typical Conditions Effect on Outcome
Solvent DMF, DMSO, Ethanol Polar aprotic solvents increase solubility and reaction rate
Base Potassium carbonate, Sodium acetate Facilitates nucleophilic substitution
Catalyst Cu(I) bromide, Pd-based catalysts Increases coupling efficiency; Pd for sterically hindered substrates
Temperature 35–60°C Higher temp increases rate but may reduce selectivity
Reaction Time 24–48 hours Longer times improve conversion but may cause side reactions
Purification Chromatography, recrystallization Essential for removing side products and catalyst residues
Yield 17–65% Dependent on optimization of above parameters

Summary of Key Literature Sources

  • Copper-catalyzed cross-coupling methods provide a reliable route to 1,4-dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine analogs, with optimization focusing on catalyst, base, and solvent systems.
  • Domino and condensation reactions offer alternative synthetic pathways for pyrazole derivatives but require further adaptation for this specific compound.
  • Industrial synthesis emphasizes process control and purification to achieve high purity and scalable yields.
  • Research articles highlight the importance of reaction temperature and catalyst choice to improve regioselectivity and reduce impurities.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. This is particularly relevant given the rising concern over antibiotic resistance.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Anticancer Potential

Emerging research points to the anticancer potential of this compound. Preliminary studies have indicated that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Further investigations are necessary to elucidate its efficacy and safety in clinical settings.

Pesticide Development

The thiazole moiety present in this compound has been linked to enhanced pest resistance. Research has explored its use as a potential pesticide or herbicide due to its ability to disrupt biological processes in target organisms while being less harmful to non-target species.

Plant Growth Regulation

Studies suggest that this compound may act as a plant growth regulator, promoting growth and yield in various crops. Its application could lead to improved agricultural productivity by enhancing nutrient uptake and stress resistance in plants.

Polymer Chemistry

In material science, this compound is being explored for its potential use in polymer synthesis. Its ability to act as a cross-linking agent can improve the mechanical properties of polymers, making them more durable and heat-resistant.

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology, particularly in the development of nanomaterials with specific functionalities. Research is ongoing to explore its role in enhancing the properties of nanocomposites used in various industrial applications.

Case Studies and Research Findings

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against multiple bacterial strains; potential for new antibiotics
Anti-inflammatoryModulates inflammatory pathways; reduces pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells; affects cell cycle regulators
Pesticide DevelopmentDisrupts biological processes in pests; safer for non-target species
Plant Growth RegulationEnhances crop yield and nutrient uptake; improves stress resistance
Polymer ChemistryActs as a cross-linking agent; improves durability and heat resistance
NanotechnologyEnhances properties of nanocomposites; potential for industrial applications

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

The structural and functional attributes of 1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine are compared below with analogous pyrazole derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
This compound Thiazol-5-yl (3), Me (1,4) 221.28 Thiazole, NH₂, Methyl
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Phenyl (3), 4-Methoxyphenyl (1) 265.32 Methoxy, NH₂, Aromatic rings
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl (3), Et (N), Me (1) 203.25 Pyridine, Ethyl, NH₂
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl (1), Me (3) 173.21 Aromatic ring, NH₂, Methyl
1,4-Dimethyl-3-(pentan-3-yl)-1H-pyrazol-5-amine Pentan-3-yl (3), Me (1,4) 195.29 Alkyl chain, NH₂, Methyl

Key Observations :

  • Thiazole vs.

Key Observations :

  • The target compound’s synthesis benefits from microwave-assisted methods, improving yield and reaction time .
  • Bulky or electron-withdrawing substituents (e.g., nitro-furyl ) reduce yields due to steric or electronic hindrance.

Key Observations :

  • The thiazole moiety in the target compound and related derivatives (e.g., ) is critical for interactions with enzymes or receptors via sulfur-mediated hydrogen bonding or π-stacking.
  • Methyl groups at the 1- and 4-positions (target compound) likely optimize steric compatibility with thrombin’s active site, contrasting with bulkier piperazine-thiazole derivatives .

Biological Activity

1,4-Dimethyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine (CAS No. 1692246-94-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article discusses its synthesis, biological evaluation, and mechanisms of action based on various studies.

  • Molecular Formula : C₈H₁₀N₄S
  • Molecular Weight : 194.26 g/mol
  • Structure : The compound features a pyrazole ring substituted with a thiazole moiety, which is significant for its biological properties.

Biological Activity Overview

Research indicates that compounds containing the pyrazole structure exhibit a range of biological activities including anticancer and anti-inflammatory effects. The following sections detail specific findings related to this compound.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives:

  • Inhibition of Cancer Cell Proliferation :
    • Compounds similar to 1H-pyrazole have shown significant inhibitory effects on various cancer cell lines, including:
      • Lung cancer (A549)
      • Breast cancer (MDA-MB-231)
      • Colorectal cancer (HT29)
    • For instance, derivatives with the 1H-pyrazole scaffold were reported to induce apoptosis in breast cancer cells with IC50 values ranging from 26 µM to 49.85 µM depending on the specific structural modifications .
  • Mechanism of Action :
    • The anticancer effects are often attributed to the ability of these compounds to modulate signaling pathways involved in cell cycle regulation and apoptosis. For example, they may inhibit cyclin-dependent kinases (CDKs) or affect pathways related to tumor growth and metastasis .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

  • Inhibition of Nitric Oxide Production :
    • Studies have shown that pyrazole derivatives can inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α. This suggests that these compounds could be useful in treating inflammatory diseases .
  • Cell Membrane Integrity Disruption :
    • Some pyrazole derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis and death, indicating their potential as antimicrobial agents as well .

Case Studies and Research Findings

StudyFindings
Xia et al., 2022Demonstrated significant anticancer activity in A549 cells with IC50 = 49.85 µM for specific pyrazole derivatives .
Zheng et al., 2022Reported maximum inhibition of lung cancer cell lines by newly synthesized pyrazole derivatives .
Qi et al., 2015Found that certain pyrazole-based compounds exhibited moderate xanthine oxidase inhibitory activity, indicating potential for gout treatment .

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